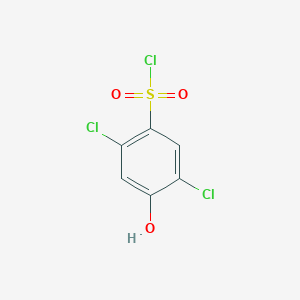

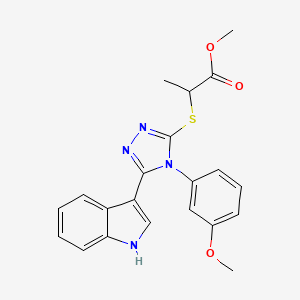

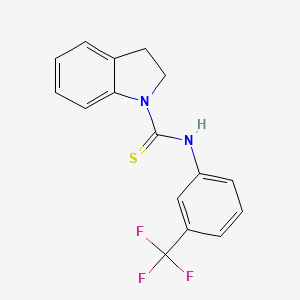

![molecular formula C22H22N4O2 B2453304 2-(2-((5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-基)氨基)乙氧基)乙醇 CAS No. 477225-93-7](/img/structure/B2453304.png)

2-(2-((5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-基)氨基)乙氧基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a compound with the molecular formula C18H13N3O . It’s a part of the class of organic compounds known as phenylpyrroles .

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been reported. The process involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol” are not available, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various reactions .Physical and Chemical Properties Analysis

The compound “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .科学研究应用

- 研究发现:

- 一项研究合成了该化合物的卤代衍生物,并评估了它们对癌细胞系的细胞毒性作用。值得注意的是,化合物 5k 作为 EGFR、Her2、VEGFR2 和 CDK2 酶的有效抑制剂出现,其 IC50 值与众所周知的 TKI 舒尼替尼相当 .

- 机制研究表明,化合物 5k 诱导 HepG2 细胞周期阻滞和凋亡,使其成为一种潜在的凋亡诱导剂 .

- 研究发现:

癌症治疗和激酶抑制

RIPK1 抑制和坏死性凋亡调节

抗结核活性

药物开发和优化

分子对接研究和药物设计

总之,该化合物在从癌症治疗到抗菌应用的各个领域都具有前景。研究人员继续探索它的潜力,进一步的研究将揭示其精确的机制和治疗效果。🌟

作用机制

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. It primarily impacts the cell cycle regulation and DNA damage response pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Similar compounds have shown to have good absorption and distribution profiles

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cells . This is achieved through the inhibition of Serine/threonine-protein kinase Chk1, leading to disruptions in cell cycle regulation and DNA repair mechanisms . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other compounds or drugs can potentially alter its efficacy through drug-drug interactions

生化分析

Biochemical Properties

The compound 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol is known to interact with various enzymes and proteins . It has been found to exhibit promising binding affinities against Bcl2 anti-apoptotic protein . This interaction suggests that the compound may play a role in regulating apoptosis, a process of programmed cell death that is crucial for maintaining cellular homeostasis .

Cellular Effects

2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has been observed to exert effects on various types of cells and cellular processes . For instance, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This suggests that the compound may influence cell function by modulating cell cycle progression .

Molecular Mechanism

At the molecular level, 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exerts its effects through various mechanisms. For instance, it has been found to induce changes in gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound may influence cellular function by modulating the expression of key genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol have been observed to change over time in laboratory settings . For instance, it has been found to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was increased significantly in treated MCF7 cells . These observations suggest that the compound may have long-term effects on cellular function, potentially influencing cell survival and DNA integrity .

属性

IUPAC Name |

2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBSPMCLVRFFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

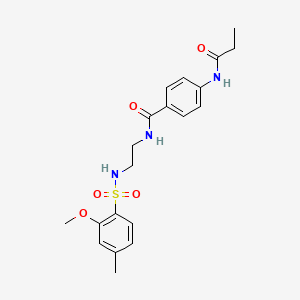

![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)

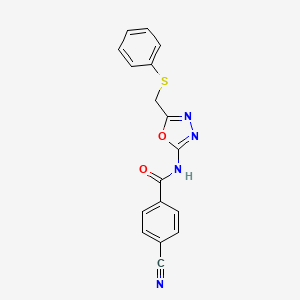

![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

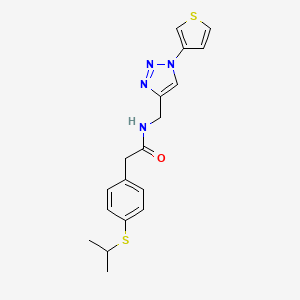

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)